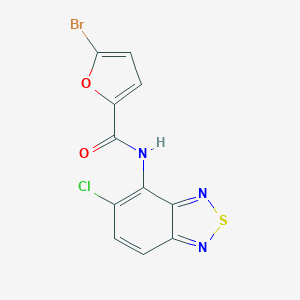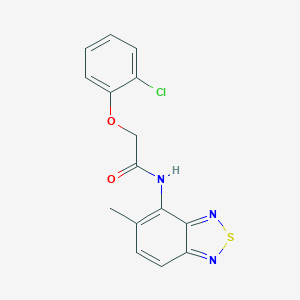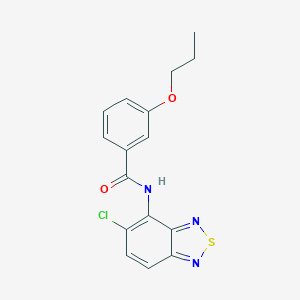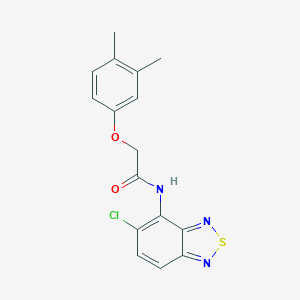![molecular formula C25H24ClN3O2 B244332 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide, also known as BMS-986168, is a small molecule drug that has recently gained attention in the scientific community. It belongs to the class of drugs known as piperazine derivatives and has been found to have potential therapeutic applications in the treatment of various diseases. In
Applications De Recherche Scientifique
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have potent and selective activity against the human 5-HT1A receptor, which is implicated in the pathophysiology of several diseases, including anxiety, depression, and schizophrenia. N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has also been found to have activity against the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
Mécanisme D'action
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. It also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine signaling. The combined effect of these actions is believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
Biochemical and Physiological Effects:
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been shown to have potent and selective activity against the human 5-HT1A receptor, which results in the activation of downstream signaling pathways. It has also been shown to have activity against the dopamine D2 receptor, which results in the inhibition of dopamine signaling. These actions are believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has several advantages for lab experiments. It has high potency and selectivity for the human 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in disease pathophysiology. However, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide also has some limitations. It is a small molecule drug and may have limited bioavailability and pharmacokinetic properties in vivo.
Orientations Futures
There are several future directions for the study of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. One direction is the further characterization of its pharmacokinetic properties in vivo. Another direction is the investigation of its therapeutic potential in animal models of disease. Additionally, the development of analogs of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide with improved pharmacokinetic properties may also be a promising avenue for future research. Finally, the investigation of the role of the human 5-HT1A receptor in disease pathophysiology may also be an important area of future research.
Méthodes De Synthèse
The synthesis of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with piperazine to form N-(4-chlorobenzoyl)piperazine. This is then reacted with 4-aminophenyl-2-methylbenzoate to form the final product, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Propriétés
Formule moléculaire |
C25H24ClN3O2 |
|---|---|
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-4-2-3-5-23(18)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30) |
Clé InChI |
XMTGPIJIGALMKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)





